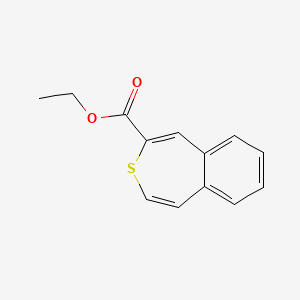

Ethyl 3-benzothiepine-2-carboxylate

Description

Properties

CAS No. |

59991-99-0 |

|---|---|

Molecular Formula |

C13H12O2S |

Molecular Weight |

232.30 g/mol |

IUPAC Name |

ethyl 3-benzothiepine-4-carboxylate |

InChI |

InChI=1S/C13H12O2S/c1-2-15-13(14)12-9-11-6-4-3-5-10(11)7-8-16-12/h3-9H,2H2,1H3 |

InChI Key |

GJTSUZUPJGYMRB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2C=CS1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Methodologies

Cyclocondensation of Benzothiophene Derivatives

A foundational approach involves the cyclocondensation of benzothiophene-2-carboxylic acid derivatives with ethyl glyoxylate. This one-pot reaction proceeds via nucleophilic attack at the thiophene sulfur, followed by ring expansion to form the seven-membered benzothiepine core. Typical conditions include:

- Solvent: Dichloromethane or toluene

- Catalyst: Lewis acids (e.g., AlCl₃)

- Temperature: 80–100°C

- Yield: 40–60%

However, this method often requires purification via recrystallization due to byproduct formation from competing oxidation pathways.

Multi-Step Synthesis via Chlorobenzophenone Intermediates

A patented route (US20030199515A1) outlines a five-step synthesis starting from 2-chloro-5-nitrobenzoic acid chloride:

Step 1: Friedel-Crafts Acylation

2-Chloro-5-nitrobenzoic acid chloride reacts with anisole in the presence of AlCl₃ to form a chlorobenzophenone intermediate. This step achieves 75–85% yield but generates corrosive HCl gas.

Step 2: Reduction to Chlorodiphenylmethane

The chlorobenzophenone is reduced using trifluoromethanesulfonic acid and triethylsilane, yielding chlorodiphenylmethane (90% purity). Excess silane necessitates careful quenching to prevent side reactions.

Step 3: Thioether Formation

Lithium sulfide and 2,2-dibutyl-3-(methanesulfonato)propanal are reacted with chlorodiphenylmethane to form a thioether precursor. Tin-based catalysts improve regioselectivity but introduce toxicity concerns.

Step 4: Oxidation to Sulfoxide

Treatment with m-chloroperbenzoic acid oxidizes the thioether to a sulfoxide, which undergoes cyclization under basic conditions (KOH/EtOH) to yield the benzothiepine core.

Step 5: Esterification

The carboxylic acid intermediate is esterified with ethanol using DCC (N,N'-dicyclohexylcarbodiimide), achieving final yields of 50–55%.

Asymmetric Synthesis for Enantiomeric Enrichment

To address diastereomer separation challenges, WO 99/32478 describes an enantioselective route:

- Asymmetric Oxidation: Aryl-3-hydroxypropylsulfide is oxidized with (1R)-(-)-(8,9-dichloro-10-camphorsulfonyl)oxaziridine to yield chiral sulfoxides (ee > 95%).

- Cyclization: The sulfoxide is treated with KOtBu, inducing ring closure to form (4S,5S)-tetrahydrobenzothiepine-1-oxide.

- Final Oxidation: Sulfur trioxide pyridine complex converts the oxide to the 1,1-dioxide, which is esterified to ethyl 3-benzothiepine-2-carboxylate (65% overall yield).

Comparative Analysis of Synthetic Methods

Optimization Strategies and Innovations

Solvent System Optimization

Recrystallization from ketone-water mixtures (e.g., acetone/H₂O) enhances purity by removing sulfonic acid byproducts. Methyl ethyl ketone is preferred for its low toxicity and high solubility of benzothiepine derivatives.

Catalytic Improvements

Replacing tin catalysts with organocatalysts (e.g., thiourea derivatives) in thioether formation reduces toxicity without sacrificing yield.

Flow Chemistry Applications

Continuous-flow reactors minimize exposure to hazardous intermediates (e.g., chlorobenzophenone), improving safety and consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzothiepine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or thioether derivatives.

Substitution: Various substituted benzothiepine derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Building Block in Drug Synthesis : Ethyl 3-benzothiepine-2-carboxylate serves as a valuable building block for synthesizing more complex medicinal compounds. Its structural features allow for modifications that can enhance biological activity or target specific pathways in disease mechanisms.

- Antimicrobial Activity : Research indicates that derivatives of benzothiepine, including this compound, may exhibit antimicrobial properties. This potential makes it a candidate for developing new antibiotics or antifungal agents.

- Antitubercular Agents : Preliminary studies suggest that compounds related to this compound could be optimized for antitubercular activity. Investigations into its interactions with biological targets have shown promise in the context of tuberculosis treatment .

Agricultural Chemicals

This compound is being explored for potential applications in agricultural chemistry. Its unique chemical properties may contribute to the development of novel agrochemicals aimed at pest control or enhancing crop resilience against diseases.

Comparison with Related Compounds

The following table outlines some related compounds, highlighting their structural features and unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl Benzothiazole-2-Carboxylate | Benzothiazole ring | Exhibits distinct antimicrobial activity |

| Ethyl Benzofuran-2-Carboxylate | Benzofuran ring | Known for neuroprotective effects |

| Ethyl Thienopyridine-2-Carboxylate | Thienopyridine structure | Potential use in cardiovascular therapies |

These compounds differ primarily in their ring structures and substituents, leading to variations in biological activity and reactivity profiles.

Case Studies and Research Findings

- Synthesis Methods : Various synthetic routes have been developed for producing this compound, including methods that utilize carboxylic acids as nucleophiles under mild conditions. These methods are crucial for ensuring high yields and purity of the final product .

- Biological Target Interactions : Studies focusing on the binding affinity of this compound with specific biological targets have indicated its potential as a lead compound in drug discovery programs aimed at various therapeutic areas .

- Optimization Studies : Ongoing optimization efforts are examining the pharmacokinetic properties of this compound derivatives to improve solubility, bioavailability, and overall therapeutic efficacy. These studies are essential for advancing the compound from laboratory research to clinical applications .

Mechanism of Action

The mechanism of action of Ethyl 3-benzothiepine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Research Implications and Limitations

The data highlight the role of heterocyclic sulfur-containing structures in modulating physicochemical and biological properties. Further research is necessary to explore:

- The electronic effects of the benzothiepine ring via computational modeling.

- Broader biological screening (e.g., antibacterial, anticancer activity).

- Synthetic derivatives to optimize antifungal potency.

Q & A

Q. What are the common synthetic routes for Ethyl 3-benzothiepine-2-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclization or condensation reactions using intermediates like substituted benzothiophene precursors. For example, refluxing intermediates with anhydrides (e.g., succinic anhydride) in dry dichloromethane under nitrogen protection yields target compounds. Optimization involves adjusting reaction time, temperature, and stoichiometric ratios of reagents. Purification via reverse-phase HPLC with methanol-water gradients ensures high purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

Key techniques include:

- 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 6.5–8.0 ppm, ester carbonyl carbons at ~165–170 ppm).

- IR Spectroscopy : Identify functional groups like C=O (ester, ~1700 cm⁻¹) and C=C (aromatic, ~1600 cm⁻¹).

- Melting Point Analysis : Validate consistency with literature values (e.g., 213–216°C for analogs) .

Q. How can researchers design preliminary bioactivity assays for this compound?

Begin with in vitro antibacterial assays (e.g., minimum inhibitory concentration, MIC) against Gram-positive/negative strains. Use standardized protocols from Clinical and Laboratory Standards Institute (CLSI), including positive controls (e.g., ampicillin) and solvent controls (DMSO). Monitor growth inhibition at 24–48 hours .

Advanced Research Questions

Q. What computational methods predict the physicochemical properties or reactivity of this compound?

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) and hydrogen-bonding interactions.

- Molecular Dynamics (MD) : Simulate solvent interactions and diffusion coefficients in drug delivery systems.

- Monte Carlo/Gibbs Ensemble : Model phase equilibria for solubility predictions. Validate results against experimental density/viscosity data .

Q. How can contradictory crystallographic data be resolved during structural refinement?

Use SHELXL for small-molecule refinement:

- Apply restraints for disordered regions (e.g., flexible ester groups).

- Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions.

- Compare residual factors (R1/wR2) with high-resolution datasets (<1.0 Å) to minimize bias .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Intermediate Stabilization : Protect reactive sites (e.g., amines) with tert-butoxycarbonyl (Boc) groups.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) for cyclization efficiency.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for kinetic control .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-position to enhance antibacterial potency.

- Scaffold Hybridization : Fuse benzothiepine with chromene rings to improve membrane permeability.

- In Silico Docking : Map binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. What methodologies assess the compound’s stability under physiological conditions?

- pH-Dependent Degradation : Incubate in buffers (pH 1.2–7.4) and monitor decomposition via HPLC.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C).

- Light Exposure Tests : Use UV-vis spectroscopy to detect photodegradation products .

Methodological Considerations

- Ethical Compliance : Adhere to institutional guidelines for compound handling and waste disposal. Document synthetic hazards (e.g., anhydride reactivity) in risk assessments .

- Data Reproducibility : Report detailed reaction conditions (e.g., inert atmosphere, drying times) to enable replication. Use IUPAC nomenclature for clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.